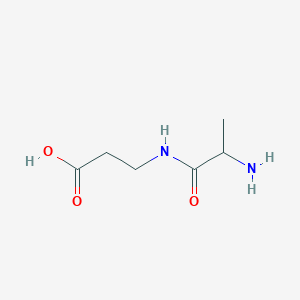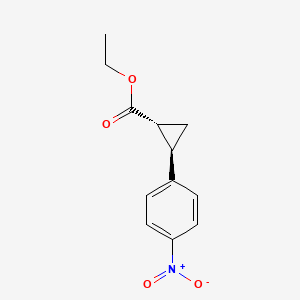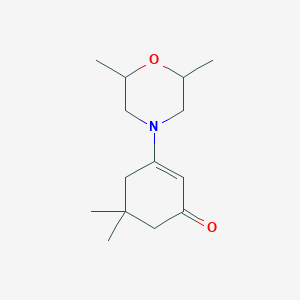![molecular formula C12H14FNO2 B6615607 ethyl 3-[(2-fluorophenyl)imino]butanoate CAS No. 1110717-82-2](/img/structure/B6615607.png)
ethyl 3-[(2-fluorophenyl)imino]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[(2-fluorophenyl)imino]butanoate is a chemical compound with the molecular formula C12H14FNO2 and a molecular weight of 223.24 g/mol. This compound is used in various scientific experiments and has applications in different fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of ethyl 3-[(2-fluorophenyl)imino]butanoate involves the reaction of ethyl acetoacetate with 2-fluorobenzaldehyde in the presence of a suitable catalyst . The reaction typically occurs under reflux conditions with an appropriate solvent such as ethanol or methanol . The product is then purified using standard techniques such as recrystallization or column chromatography . Industrial production methods may involve bulk manufacturing and sourcing of raw materials to ensure a consistent supply of the compound .
Chemical Reactions Analysis
Ethyl 3-[(2-fluorophenyl)imino]butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted products.
Scientific Research Applications
Ethyl 3-[(2-fluorophenyl)imino]butanoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 3-[(2-fluorophenyl)imino]butanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 3-[(2-fluorophenyl)imino]butanoate can be compared with other similar compounds such as:
- Ethyl 3-[(2-chlorophenyl)imino]butanoate
- Ethyl 3-[(2-bromophenyl)imino]butanoate
- Ethyl 3-[(2-methylphenyl)imino]butanoate
These compounds share similar structural features but differ in the substituents on the phenyl ring, which can influence their chemical reactivity and biological activity. This compound is unique due to the presence of the fluorine atom, which can affect its electronic properties and interactions with biological targets.
Properties
IUPAC Name |
ethyl 3-(2-fluorophenyl)iminobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c1-3-16-12(15)8-9(2)14-11-7-5-4-6-10(11)13/h4-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPVDMZLLKOYRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=NC1=CC=CC=C1F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

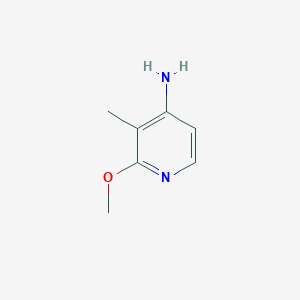
![6-methyl-1-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6615546.png)


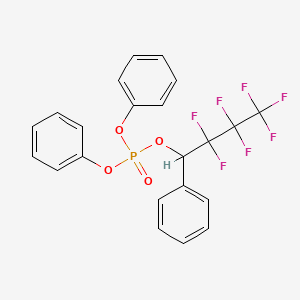

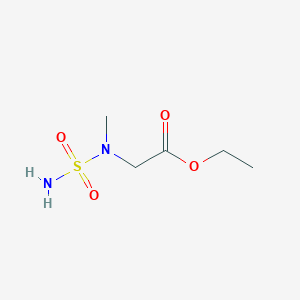


![2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde](/img/structure/B6615610.png)
